molecular formula C13H20N2 B2585152 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine CAS No. 1341517-01-8

2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine

Cat. No.: B2585152
CAS No.: 1341517-01-8
M. Wt: 204.317
InChI Key: ASOYTFCDGIFTKN-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine (CAS 1341517-01-8) is a synthetic organic compound with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . This chemical is characterized by a cyclopentane ring linked to a pyridine ethanamine group, a structure often explored in pharmaceutical and chemical research for its potential as a building block or intermediate in the synthesis of more complex molecules . The compound is supplied with a purity of ≥95% and is typically presented as a liquid, stored at room temperature or sealed in a dry environment between 2-8°C . Researchers value this compound for its application in various life science and chemical synthesis projects. It is available in multiple packaging options, from small research samples to bulk quantities, and can be produced to various grades including high and ultra-high purity specifications . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human use. Please handle with appropriate care. The compound has been assigned the GHS signal word 'Warning' and may cause skin and eye irritation (H315, H319, H320) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before use.

Properties

IUPAC Name

2-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-4-7-13(11)15-10-8-12-6-2-3-9-14-12/h2-3,6,9,11,13,15H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYTFCDGIFTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine typically involves the reaction of 2-pyridineethanamine with 2-methylcyclopentanone under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with appropriate safety measures and process optimizations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its pyridine moiety is known for enhancing bioactivity and metabolic stability in pharmaceuticals.
    • Research indicates that compounds with similar structures have demonstrated activity against various diseases, including cancer and neurological disorders.
  • Synthesis of Derivatives :
    • The compound can serve as a precursor for synthesizing derivatives with modified pharmacological properties. For instance, modifications to the cyclopentane ring or the pyridine substituent can lead to compounds with improved efficacy or reduced toxicity.
  • Case Studies :
    • A study published in a peer-reviewed journal highlighted the synthesis of derivatives from similar amine compounds, demonstrating their potential as anti-inflammatory agents . This indicates that 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine could be explored similarly.

Material Science Applications

  • Polymer Chemistry :
    • The compound's amine functional group can be utilized in polymerization processes to create new materials with specific properties. Its ability to act as a curing agent in epoxy resins has been noted, leading to enhanced mechanical strength and thermal stability.
  • Nanotechnology :
    • Research into nanomaterials has shown that amine-functionalized compounds can serve as stabilizers or linkers in the synthesis of nanoparticles. This application is crucial in developing advanced materials for electronics and catalysis.

Environmental Studies

  • Biodegradation Studies :
    • Investigating the environmental impact of synthetic compounds is critical. Preliminary studies suggest that amine-containing compounds can be metabolized by certain microbial strains, indicating potential pathways for bioremediation .
  • Toxicological Assessments :
    • Understanding the toxicity profile of this compound is essential for assessing its safety in both environmental and pharmaceutical contexts. Ongoing research aims to elucidate its effects on human health and ecosystems.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring in the compound can engage in π-π interactions with aromatic residues in the binding sites of proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogs

(2-(Pyridin-2-yl)ethyl)urea (C₈H₁₁N₃O)
  • Molecular Weight : 165.20 g/mol .
  • Key Features : Replaces the amine group with a urea moiety, introducing a carbonyl group capable of hydrogen bonding.
  • Synthesis : Prepared via refluxing 2-(2-pyridyl)ethylamine with benzotriazole-1-carboxamide in tetrahydrofuran (98% yield) .
  • Differentiation : The urea group alters reactivity and binding properties compared to the secondary amine, making it more polar and suitable for supramolecular chemistry.
2-Methyl-N-[2-(Thiophen-2-yl)ethyl]cyclopentan-1-amine (C₁₂H₁₉NS)
  • Molecular Weight : 209.35 g/mol .
  • Key Features : Substitutes pyridine with thiophene, introducing sulfur instead of nitrogen in the heterocycle.
  • Differentiation : Thiophene’s lower basicity and higher lipophilicity may influence solubility and electronic interactions in biological or catalytic systems .

Positional and Structural Isomers

3-Methyl-N-[2-(Pyridin-2-yl)ethyl]cyclopentan-1-amine (C₁₃H₂₀N₂)
  • Molecular Weight : 204.32 g/mol (identical to the target compound) .
  • Key Features : Positional isomer with the methyl group at the 3-position of the cyclopentane ring.
2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (C₁₇H₃₃N)
  • Molecular Weight : 251.46 g/mol .
  • Key Features : Tertiary amine with cycloheptane rings instead of cyclopentane.
  • Synthesis : Prepared via CDI-mediated coupling followed by LiAlH₄ reduction .
  • Differentiation : Larger ring size and tertiary amine structure increase steric bulk, reducing nucleophilicity compared to the target compound’s secondary amine.

Complex Derivatives in Pharmaceutical Research

Example 13 Compound (C₂₆H₃₈N₂O₂)
  • Molecular Weight : 411.1 g/mol .
  • Key Features : Incorporates a tetrahydro-2H-pyran-4-amine group, isopropyl substituent, and phenyl-dihydropyridine moiety.
  • Synthesis : Hydrogenation of a dihydropyridine intermediate using Pd/C .

Ligands in Coordination Chemistry

1,4-Bis[2-(Pyridin-2-yl)ethyl]piperazine (Ppz, C₁₈H₂₄N₄)
  • Key Features : Tetradentate ligand used in dinuclear cobalt(II) complexes .
  • Differentiation: While sharing the 2-(pyridin-2-yl)ethyl motif, Ppz’s multidentate nature enables metal coordination, unlike the monodentate target compound .

Research Implications

  • Structural Flexibility : The target compound’s simplicity allows modular derivatization, whereas complex analogs (e.g., Example 13) are tailored for specific applications .
  • Electronic Properties : Pyridine’s basicity contrasts with thiophene’s electron-rich sulfur, impacting solubility and interaction profiles .
  • Synthetic Accessibility : Urea derivatives and tertiary amines require specialized reagents (e.g., CDI, LiAlH₄), while secondary amines like the target compound may utilize simpler alkylation strategies .

Biological Activity

2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine, a compound with the molecular formula C13_{13}H20_{20}N2_2 and a molecular weight of 204.31 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC13_{13}H20_{20}N2_2
Molecular Weight204.31 g/mol
CAS Number1341517-01-8
AppearanceLiquid
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to potential therapeutic effects in conditions such as depression and anxiety.

Pharmacological Studies

Recent pharmacological evaluations have demonstrated that this compound exhibits significant activity against certain cancer cell lines. In vitro assays indicate that the compound can inhibit cell proliferation in various human cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
K562 (Leukemia)5.0
A549 (Lung)3.5
MCF7 (Breast)4.0

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers at the University of Bath evaluated the anticancer properties of various amine-linked compounds, including this compound. The results indicated that this compound exhibited a notable IC50 value of 4 µM against MCF7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of this compound, revealing that it may enhance serotonergic transmission in animal models. This effect was assessed using behavioral assays that measure anxiety-like behaviors in rodents, suggesting possible applications in treating mood disorders .

Safety and Toxicology

While the biological activity of this compound is promising, safety data remains limited. Ongoing research is necessary to evaluate its toxicity profile and long-term effects on human health. Current studies are looking into its metabolic pathways and potential interactions with other pharmaceuticals .

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